SR-3-65

Description

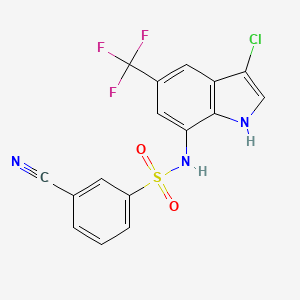

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H9ClF3N3O2S |

|---|---|

Molecular Weight |

399.8 g/mol |

IUPAC Name |

N-[3-chloro-5-(trifluoromethyl)-1H-indol-7-yl]-3-cyanobenzenesulfonamide |

InChI |

InChI=1S/C16H9ClF3N3O2S/c17-13-8-22-15-12(13)5-10(16(18,19)20)6-14(15)23-26(24,25)11-3-1-2-9(4-11)7-21/h1-6,8,22-23H |

InChI Key |

PWRZBPHYCATJRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC3=C2NC=C3Cl)C(F)(F)F)C#N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of YK-4-279: A Technical Guide to a Novel EWS-FLI1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

YK-4-279 is a small molecule inhibitor that has emerged as a promising therapeutic agent, primarily for Ewing sarcoma and other malignancies driven by aberrant E-twenty-six (ETS) family transcription factors. This technical guide delineates the core mechanism of action of YK-4-279, focusing on its molecular interactions, the resultant effects on cellular signaling pathways, and its preclinical efficacy. By directly targeting the oncogenic EWS-FLI1 fusion protein, YK-4-279 disrupts critical protein-protein interactions, leading to the inhibition of tumor growth and induction of apoptosis. This document provides a comprehensive overview of the available data, including quantitative metrics of its activity and detailed experimental methodologies, to support ongoing research and development efforts in this area.

Introduction

Ewing sarcoma, an aggressive bone and soft tissue cancer predominantly affecting children and young adults, is characterized by chromosomal translocations that generate oncogenic fusion proteins, most commonly EWS-FLI1.[1] This aberrant transcription factor is the primary driver of the disease, making it an ideal therapeutic target. However, transcription factors have been notoriously difficult to inhibit with small molecules. YK-4-279 represents a significant advancement in this field, demonstrating the ability to directly bind to EWS-FLI1 and modulate its function.[1][2] This guide will provide an in-depth examination of the mechanism through which YK-4-279 exerts its anti-tumor effects.

Molecular Mechanism of Action

The primary mechanism of action of YK-4-279 is the disruption of the protein-protein interaction between the EWS-FLI1 oncoprotein and RNA helicase A (RHA), also known as DHX9.[3][4] This interaction is crucial for the full oncogenic activity of EWS-FLI1.[5]

Direct Binding to EWS-FLI1

YK-4-279 was identified through a screening process for small molecules that could directly bind to the EWS-FLI1 protein.[4] Subsequent studies have confirmed this direct interaction, which is the initial and critical step in its mechanism of action.[1] The more potent S-enantiomer of YK-4-279 demonstrates enantiospecific binding to EWS-FLI1.[2][6]

Disruption of the EWS-FLI1/RHA Complex

Upon binding to EWS-FLI1, YK-4-279 allosterically inhibits its interaction with RHA.[2][4] The EWS-FLI1/RHA complex is essential for the transcriptional modulation of target genes that drive Ewing sarcoma.[1] By disrupting this complex, YK-4-279 effectively abrogates the oncogenic function of EWS-FLI1.[1][4] YK-4-279 also blocks the interaction between EWS-FLI1 and other proteins, such as DDX5, which is involved in altered mRNA splicing.[1]

The signaling pathway can be visualized as follows:

Caption: Mechanism of YK-4-279 action in the nucleus.

Downstream Effects

The disruption of the EWS-FLI1/RHA interaction leads to several downstream consequences:

-

Altered Gene Transcription: YK-4-279 inhibits the transcriptional activity of EWS-FLI1, leading to the downregulation of its target genes.[1] This includes genes involved in cell proliferation and survival such as Mest, Cpne7, c-Myc, Gata1, and Gata2.[1]

-

Induction of Apoptosis: By inhibiting the pro-survival signaling mediated by EWS-FLI1, YK-4-279 induces apoptosis in Ewing sarcoma cells.[2][7][8] This is evidenced by the cleavage of PARP and Caspase 3.[7][8]

-

Inhibition of Cell Growth and Proliferation: YK-4-279 demonstrates potent anti-proliferative effects in Ewing sarcoma cell lines and other cancers with ETS translocations.[1][3]

Quantitative Data Summary

The preclinical efficacy of YK-4-279 has been evaluated in numerous in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| TC32 | Ewing Sarcoma | 0.5 - 2 | [5] |

| TC71 | Ewing Sarcoma | 0.5 - 2 | [5] |

| A4573 | Ewing Sarcoma | 0.54 | [4] |

| SK-N-AS | Neuroblastoma | Not specified | [7][8] |

| SH-SY5Y | Neuroblastoma | Not specified | [7][8] |

| NB-19 | Neuroblastoma | Not specified | [7][8] |

| NGP | Neuroblastoma | Not specified | [7][8] |

| BRAF-mutant thyroid cancer | Thyroid Cancer | 0.800 | [9] |

| BRAF-wild-type thyroid cancer | Thyroid Cancer | 0.737 | [9] |

| TERT promoter mutant thyroid cancer | Thyroid Cancer | 0.717 | [9] |

| TERT promoter wild-type thyroid cancer | Thyroid Cancer | 0.861 | [9] |

Table 1: In Vitro Cytotoxicity of YK-4-279 in various cancer cell lines.

| Parameter | Value | Experimental System | Reference |

| EWS-FLI1/RHA Binding Inhibition (KD) | 9.48 µM (for parent compound NSC635437) | Surface Plasmon Resonance | [5] |

| Maximal Killing Concentration | 1 - 3 µM | Ewing Sarcoma Cells (40-hour exposure) | [2] |

| Clonogenic Replanting Efficiency Reduction | < 0.01% | Ewing Sarcoma Cells (3 µM for 72 hours) | [2] |

| Elimination Half-life (t1/2) | ~30 minutes | SD rats and BL6 mice (IV administration) | [2] |

Table 2: Pharmacodynamic and Pharmacokinetic Parameters of YK-4-279.

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of YK-4-279.

Co-Immunoprecipitation (Co-IP) for EWS-FLI1 and RHA Interaction

This assay is used to determine if YK-4-279 can disrupt the interaction between EWS-FLI1 and RHA within a cellular context.

Caption: Workflow for Co-Immunoprecipitation experiment.

Protocol:

-

Ewing sarcoma cells (e.g., TC71) are cultured to a suitable confluency.

-

Cells are treated with YK-4-279 at various concentrations (e.g., 1 or 3 µM) or a vehicle control for a specified duration (e.g., 14 hours).[5]

-

Cells are harvested, and nuclear protein lysates are prepared.

-

The lysates are incubated with an antibody specific to FLI1 to immunoprecipitate the EWS-FLI1 protein and any interacting partners.

-

The antibody-protein complexes are captured on protein A/G beads and washed to remove non-specifically bound proteins.

-

The bound proteins are eluted from the beads.

-

The eluate is resolved by SDS-PAGE and analyzed by Western blotting using antibodies against both FLI1 (as a loading control) and RHA to assess the amount of co-immunoprecipitated RHA.[5] A decrease in the RHA signal in the YK-4-279 treated samples indicates disruption of the EWS-FLI1/RHA interaction.

In Vivo Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy of YK-4-279 in a living organism.

Protocol:

-

Immunocompromised mice (e.g., NOD-Scid or SCID/bg) are subcutaneously or orthotopically inoculated with Ewing sarcoma cells (e.g., TC71 or A4573).

-

Once tumors are established, mice are randomized into treatment and control groups.

-

YK-4-279 is administered via various routes, such as intraperitoneal (IP) injection or oral gavage, at specified doses and schedules (e.g., 100 mg/kg, twice daily, orally).[3]

-

Tumor volume is measured regularly to monitor tumor growth.

-

At the end of the study, tumors are excised and can be analyzed for biomarkers of apoptosis (e.g., TUNEL staining, cleaved caspase-3) and protein expression (e.g., Western blotting for CD99).[2][4]

-

Animal body weight and general health are monitored to assess toxicity.

Beyond Ewing Sarcoma: A Broader Spectrum of Activity

While initially developed for Ewing sarcoma, the mechanism of YK-4-279, targeting ETS transcription factors, gives it potential applicability in other cancers. Studies have shown its efficacy in:

-

Prostate Cancer: YK-4-279 can inhibit ERG and ETV1-driven prostate cancer.[1]

-

Leukemia: It has shown activity against EWS-FLI1-induced leukemia in mouse models.[1]

-

Neuroblastoma: YK-4-279 induces apoptosis and inhibits tumor growth in neuroblastoma cell lines and xenografts, even in the absence of EWS-ETS fusions.[7][8]

-

Lymphoma: YK-4-279 and its clinical derivative, TK-216, demonstrate antitumor activity in various lymphoma cell lines by interfering with the protein interactions of ETS family members SPIB and SPI1.[3]

-

Thyroid Cancer: YK-4-279 suppresses tumor progression in thyroid cancer models, independent of TERT promoter mutations.[9]

Resistance Mechanisms

As with any targeted therapy, the development of resistance is a potential challenge. Studies have begun to explore the mechanisms by which cancer cells can become resistant to YK-4-279. In vitro studies with Ewing sarcoma cell lines chronically exposed to YK-4-279 have shown that resistant clones can emerge.[5] These resistant cells may exhibit overexpression of c-Kit, cyclin D1, and pStat3(Y705), suggesting the activation of alternative survival pathways.[5] Furthermore, resistant cells may maintain the FLI1-RHA binding affinity even in the presence of YK-4-279.[5]

Conclusion

YK-4-279 represents a novel and promising therapeutic strategy for cancers driven by aberrant ETS transcription factors. Its well-defined mechanism of action, centered on the direct inhibition of the EWS-FLI1/RHA interaction, provides a strong rationale for its clinical development. The preclinical data robustly support its anti-tumor activity across a range of malignancies. Understanding its core mechanism, as detailed in this guide, is essential for designing effective clinical trials, identifying potential combination therapies to overcome resistance, and expanding its application to a broader spectrum of cancers. The continued investigation of YK-4-279 and its derivatives, such as TK-216, holds significant promise for patients with these challenging diseases.

References

- 1. YK-4-279 effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. oncotarget.com [oncotarget.com]

- 7. EWS-FLI1 and RNA helicase A interaction inhibitor YK-4-279 inhibits growth of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. The ETS Inhibitor YK-4-279 Suppresses Thyroid Cancer Progression Independent of TERT Promoter Mutations - PMC [pmc.ncbi.nlm.nih.gov]

YK-4-279: A Targeted Approach to Disrupting Oncogenic Transcription in Ewing Sarcoma and Other Cancers

A Technical Guide on the Discovery, Development, and Mechanism of Action of a First-in-Class EWS-FLI1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of YK-4-279, a small molecule inhibitor of the EWS-FLI1 fusion protein. The document details the scientific journey from initial identification to preclinical validation and the subsequent development of its clinical derivative, TK-216. It is designed to be a valuable resource for researchers and professionals in the fields of oncology, drug discovery, and cancer biology, offering in-depth information on experimental methodologies, quantitative data, and the underlying biological pathways.

Introduction: Targeting the "Undruggable"

Ewing sarcoma, a rare and aggressive cancer of the bone and soft tissues, is characterized by a specific chromosomal translocation that results in the formation of the EWS-FLI1 fusion protein in approximately 85% of cases.[1][2] This aberrant transcription factor is the primary driver of tumorigenesis in Ewing sarcoma, making it an ideal therapeutic target. However, transcription factors have long been considered "undruggable" due to their lack of a defined enzymatic active site.

The discovery of YK-4-279 represented a significant breakthrough in targeting EWS-FLI1. This small molecule was identified through a rational drug discovery approach aimed at disrupting the critical protein-protein interaction between EWS-FLI1 and RNA Helicase A (RHA), a key co-activator for its oncogenic function.[1] This guide will delve into the history of this discovery, the preclinical evidence supporting its efficacy, and the future directions of this therapeutic strategy.

Discovery and Development History

The journey of YK-4-279 from a lead compound to a clinical candidate is a testament to the power of targeted drug discovery.

Early Discovery: The initial efforts to target EWS-FLI1 focused on identifying molecules that could directly bind to the fusion protein and disrupt its function. A surface plasmon resonance (SPR)-based screen of a small molecule library led to the identification of a lead compound, NSC635437, which demonstrated the ability to interfere with the EWS-FLI1 and RHA interaction.[3]

Lead Optimization and Synthesis of YK-4-279: Through combinatorial optimization of the aromatic ring of NSC635437, researchers developed YK-4-279.[3] This derivative showed improved potency and specificity in disrupting the EWS-FLI1-RHA interaction. YK-4-279 is a chiral molecule, and subsequent studies revealed that the (S)-enantiomer is the active form of the compound.[1]

Preclinical Validation: Extensive preclinical studies in Ewing sarcoma cell lines and xenograft models demonstrated the anti-tumor activity of YK-4-279.[4] The compound was shown to induce apoptosis and inhibit tumor growth in a manner that was dependent on the presence of the EWS-FLI1 fusion protein.[4]

Development of an Oral Formulation and TK-216: While effective, the initial formulation of YK-4-279 had limitations in terms of solubility and oral bioavailability. This led to the development of an improved oral formulation and a more soluble clinical derivative, TK-216.[3][5] TK-216 has since progressed into clinical trials for patients with relapsed or refractory Ewing sarcoma.[6][7][8][9][10]

Logical Flow of YK-4-279 Discovery and Development

References

- 1. Development of an Ewing sarcoma cell line with resistance to EWS-FLI1 inhibitor YK-4-279 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 4. YK-4-279 effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Facebook [cancer.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Clinical Trial Spotlight Ewing Sarcoma - Children's National [innovationdistrict.childrensnational.org]

- 10. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of TK216: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

YK-4-279 as an EWS-FLI1 protein-protein interaction inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ewing sarcoma, a devastating bone and soft tissue cancer primarily affecting children and young adults, is driven by a chromosomal translocation that gives rise to the aberrant EWS-FLI1 fusion protein.[1] This oncoprotein acts as a master regulator, dysregulating transcription and other cellular processes critical for tumor growth and survival. YK-4-279 has emerged as a promising therapeutic agent that directly targets EWS-FLI1, inhibiting its oncogenic activity. This technical guide provides a comprehensive overview of YK-4-279, focusing on its mechanism of action as a protein-protein interaction inhibitor, its effects on downstream signaling, and detailed experimental protocols for its evaluation.

Introduction

The EWS-FLI1 fusion protein, present in approximately 85% of Ewing sarcoma cases, represents an ideal therapeutic target due to its tumor-specific expression.[1] YK-4-279 is a small molecule inhibitor designed to disrupt the critical interaction between EWS-FLI1 and RNA helicase A (RHA/DHX9), a key partner required for its oncogenic function.[2][3] By binding directly to EWS-FLI1, YK-4-279 allosterically inhibits this protein-protein interaction, leading to a downstream cascade of anti-tumor effects, including the induction of apoptosis and inhibition of tumor growth in preclinical models.[1][3] This document serves as a technical resource for researchers, providing detailed information on the preclinical evaluation of YK-4-279.

Mechanism of Action

YK-4-279 functions by directly binding to the EWS-FLI1 oncoprotein, thereby disrupting its interaction with RHA.[1][4][5] This inhibition is not achieved by preventing EWS-FLI1 from binding to DNA.[1] Instead, it is hypothesized that YK-4-279 interferes with the assembly of the larger multi-protein transcriptional complex necessary for EWS-FLI1's activity.[1] The interaction with RHA is crucial for the oncogenic potential of EWS-FLI1.[4][5]

The specificity of YK-4-279 is highlighted by its stereoisomeric activity. The (S)-enantiomer of YK-4-279 is the active form, potently disrupting the EWS-FLI1/RHA interaction, while the (R)-enantiomer is inactive.[4][5] This enantiospecificity provides strong evidence for a specific binding interaction with EWS-FLI1.[4]

Interestingly, while initially identified as an EWS-FLI1 inhibitor, YK-4-279 has also demonstrated activity against other ETS (Erythroblast transformation-specific) family transcription factors, such as ERG and ETV1, which are commonly found in prostate cancer.[1][6] However, the mechanism in prostate cancer appears to differ, as YK-4-279 does not block the interaction between ERG and RHA.[6]

References

- 1. YK-4-279 effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Small molecule selected to disrupt oncogenic protein EWS-FLI1 interaction with RNA Helicase A inhibits Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single Enantiomer of YK-4-279 Demonstrates Specificity in Targeting the Oncogene EWS-FLI1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. YK-4-279 Inhibits ERG and ETV1 Mediated Prostate Cancer Cell Invasion | PLOS One [journals.plos.org]

YK-4-279: A Targeted Inhibitor of ETS Family Transcription Factors

A Technical Guide for Researchers and Drug Development Professionals

Introduction

YK-4-279 is a small molecule inhibitor that has emerged as a promising therapeutic agent targeting cancers driven by the E-twenty-six (ETS) family of transcription factors.[1][2][3] This guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies related to YK-4-279, with a focus on its effects on oncogenic ETS fusion proteins such as EWS-FLI1 in Ewing's sarcoma and ERG/ETV1 in prostate cancer.[2][3]

Core Mechanism of Action: Disrupting Protein-Protein Interactions

YK-4-279 exerts its anti-cancer effects by disrupting the critical interaction between ETS family transcription factors and RNA Helicase A (RHA), a key co-activator required for their oncogenic activity.[1][4][5] Unlike traditional enzyme inhibitors, YK-4-279 binds directly to the EWS-FLI1 protein, preventing its association with RHA and subsequently inhibiting its transcriptional program, leading to growth arrest and apoptosis in cancer cells.[1][6] This targeted disruption of a protein-protein interaction provides a basis for its specificity towards cancer cells harboring these oncogenic drivers.[1]

The (S)-enantiomer of YK-4-279 is the biologically active form, demonstrating significantly greater potency in disrupting the EWS-FLI1/RHA interaction and inhibiting cancer cell growth compared to the (R)-enantiomer or the racemic mixture.[4][5]

Quantitative Data: In Vitro Efficacy of YK-4-279

The following tables summarize the in vitro activity of YK-4-279 and its derivatives across various cancer cell lines.

Table 1: Cytotoxicity of YK-4-279 in Cancer Cell Lines

| Cell Line | Cancer Type | ETS Fusion/Status | Compound | IC50 / GI50 (µM) | Citation(s) |

| TC71 | Ewing's Sarcoma | EWS-FLI1 | YK-4-279 | 0.92 | [6] |

| TC32 | Ewing's Sarcoma | EWS-FLI1 | YK-4-279 | 0.94 | [6] |

| A4573 | Ewing's Sarcoma | EWS-FLI1 | (S)-YK-4-279 | ~1.0 | [4] |

| SK-N-AS | Neuroblastoma | MYCN non-amplified | YK-4-279 | ~1.5 | [7] |

| SH-SY5Y | Neuroblastoma | MYCN non-amplified | YK-4-279 | ~1.0 | [7] |

| NB-19 | Neuroblastoma | MYCN amplified | YK-4-279 | 2.796 | [7] |

| IMR-32 | Neuroblastoma | MYCN amplified | YK-4-279 | 0.218 | [7] |

| NGP | Neuroblastoma | MYCN amplified | YK-4-279 | ~0.5 | [7] |

| LA-N-6 | Neuroblastoma | Chemo-resistant | YK-4-279 | 0.653 | [7][8] |

| LNCaP | Prostate Cancer | ETV1 fusion | YK-4-279 | >1.0 (non-toxic) | [3] |

| VCaP | Prostate Cancer | ERG fusion | YK-4-279 | >10 (non-toxic) | [3] |

| DLBCL cell lines | Lymphoma | - | YK-4-279 | 0.368 (Median) | [1] |

Table 2: Transcriptional Inhibition by YK-4-279 Enantiomers

| Compound | Target | Assay | IC50 (µM) | Citation(s) |

| Racemic YK-4-279 | EWS-FLI1 | Luciferase Reporter Assay | 0.96 | [4] |

| (S)-YK-4-279 | EWS-FLI1 | Luciferase Reporter Assay | 0.75 | [4] |

| (R)-YK-4-279 | EWS-FLI1 | Luciferase Reporter Assay | No significant reduction | [4] |

Signaling Pathways and Experimental Workflows

Mechanism of Action of YK-4-279

Caption: YK-4-279 directly binds to EWS-FLI1, preventing its interaction with RHA and inhibiting oncogenic transcription.

Experimental Workflow: Co-Immunoprecipitation

Caption: Workflow for demonstrating YK-4-279's disruption of the EWS-FLI1/RHA interaction via co-immunoprecipitation.

Detailed Experimental Protocols

Co-Immunoprecipitation to Detect EWS-FLI1 and RHA Interaction

This protocol is designed to assess the ability of YK-4-279 to disrupt the interaction between EWS-FLI1 and RHA in Ewing's sarcoma cells.[4][9]

1. Cell Culture and Treatment:

-

Culture Ewing's sarcoma cell lines (e.g., TC32, A4573) in appropriate media.

-

Treat cells with the desired concentration of YK-4-279 (e.g., 1-10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 14-15 hours).[5][9]

2. Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

3. Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G-agarose beads.

-

Incubate the pre-cleared lysate with an antibody specific for EWS-FLI1 overnight at 4°C with gentle rotation.

-

Add protein A/G-agarose beads to the lysate and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

4. Washing and Elution:

-

Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

5. Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then probe with primary antibodies against RHA and EWS-FLI1.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection. A reduced RHA signal in the YK-4-279-treated sample indicates disruption of the protein-protein interaction.

Luciferase Reporter Assay for Transcriptional Activity

This assay quantifies the ability of YK-4-279 to inhibit the transcriptional activity of ETS transcription factors.[3][4]

1. Cell Culture and Transfection:

-

Seed cells (e.g., COS7) in multi-well plates.[4]

-

Co-transfect the cells with an expression vector for the ETS transcription factor of interest (e.g., EWS-FLI1, ERG, or ETV1) and a reporter plasmid containing a promoter with ETS binding sites driving the expression of a luciferase gene (e.g., NR0B1-luciferase).[3][4] A control plasmid (e.g., Renilla luciferase) can be co-transfected for normalization.

2. Compound Treatment:

-

After transfection, treat the cells with various concentrations of YK-4-279 or a vehicle control.

3. Luciferase Activity Measurement:

-

After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of inhibition of transcriptional activity for each concentration of YK-4-279 relative to the vehicle control.

Cell Viability and Apoptosis Assays

These assays are used to determine the cytotoxic and pro-apoptotic effects of YK-4-279 on cancer cells.[7][8]

1. Cell Viability (WST-1 or CCK-8 Assay):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of YK-4-279 for a specified period (e.g., 48-72 hours).[7]

-

Add a WST-1 or CCK-8 reagent to each well and incubate according to the manufacturer's protocol.

-

Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

2. Apoptosis (Annexin V/Propidium Iodide Staining):

-

Treat cells with YK-4-279 as described above.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

3. Apoptosis (PARP and Caspase 3 Cleavage):

-

Lyse the cells and perform Western blot analysis as described previously.

-

Probe the membrane with antibodies that detect cleaved PARP and cleaved Caspase 3, which are hallmarks of apoptosis.[7][8]

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of YK-4-279 in a living organism.[2][7]

1. Animal Model:

-

Use immunocompromised mice (e.g., NOD-SCID or nude mice).

-

Subcutaneously or orthotopically inject cancer cells (e.g., Ewing's sarcoma or neuroblastoma cell lines) to establish tumors.[7]

2. Drug Administration:

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer YK-4-279 or a vehicle control via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., 50-150 mg/kg daily or twice daily).[1][2][7]

3. Tumor Growth Measurement:

-

Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

4. Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor weight can be measured, and tumor tissue can be used for further analysis, such as immunohistochemistry for proliferation (Ki67) and apoptosis (cleaved caspase-3) markers.[1]

Acquired Resistance to YK-4-279

Studies have shown that prolonged exposure to YK-4-279 can lead to the development of resistance in Ewing's sarcoma cells.[9][10] Resistant cells may exhibit continued binding of RHA to FLI1 despite treatment.[9] This resistance can be associated with the upregulation of signaling pathways involving c-Kit, cyclin D1, pStat3(Y705), and PKC isoforms.[9] Interestingly, YK-4-279 resistant cells may show cross-resistance to other targeted agents but can remain sensitive to standard chemotherapeutic drugs, suggesting potential for combination therapies.[9][10]

Conclusion

YK-4-279 represents a novel class of anti-cancer agents that specifically target the protein-protein interactions of oncogenic ETS family transcription factors. Its well-defined mechanism of action and preclinical efficacy in various cancer models underscore its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the biological effects of YK-4-279 and explore its clinical applications in cancers driven by aberrant ETS transcription factor activity.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. YK-4-279 effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. YK-4-279 Inhibits ERG and ETV1 Mediated Prostate Cancer Cell Invasion | PLOS One [journals.plos.org]

- 4. oncotarget.com [oncotarget.com]

- 5. Single Enantiomer of YK-4-279 Demonstrates Specificity in Targeting the Oncogene EWS-FLI1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. oncotarget.com [oncotarget.com]

- 8. EWS-FLI1 and RNA helicase A interaction inhibitor YK-4-279 inhibits growth of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. spandidos-publications.com [spandidos-publications.com]

Chiral Properties of YK-4-279: A Technical Guide for Drug Development Professionals

An in-depth analysis of the stereospecific interactions and therapeutic potential of the enantiomers of YK-4-279, a targeted inhibitor of the EWS-FLI1 oncoprotein.

YK-4-279 is a small molecule inhibitor that has shown significant promise in preclinical studies for the treatment of Ewing's Sarcoma and other cancers driven by ETS family transcription factors.[1][2] A critical aspect of its pharmacology lies in its chirality, with its therapeutic activity being exclusively associated with one of its enantiomers. This technical guide provides a comprehensive overview of the chiral properties of YK-4-279, its mechanism of action, and the experimental methodologies used to characterize its stereospecific activity.

Core Concepts: Enantiospecific Activity of YK-4-279

YK-4-279 possesses a single chiral center, resulting in two non-superimposable mirror-image isomers, or enantiomers: (S)-YK-4-279 and (R)-YK-4-279.[1] Extensive research has demonstrated a significant disparity in the biological activity of these two enantiomers, with the (S)-enantiomer being the active form that targets the oncogenic EWS-FLI1 fusion protein.[1][3] The (R)-enantiomer, in contrast, is largely inactive.[1] This enantiospecificity is a strong indicator of a specific molecular interaction with its biological target and is a crucial consideration for its clinical development.[1][4]

Mechanism of Action: Disrupting the EWS-FLI1/RHA Interaction

The primary mechanism of action of YK-4-279 is the disruption of the protein-protein interaction between the EWS-FLI1 oncoprotein and RNA Helicase A (RHA).[1][5][6] This interaction is critical for the oncogenic activity of EWS-FLI1, which drives the development of Ewing's Sarcoma.[1][7] The (S)-enantiomer of YK-4-279 binds directly to EWS-FLI1, preventing its association with RHA and thereby inhibiting its transcriptional activity.[1][8] This leads to the downregulation of EWS-FLI1 target genes, cell growth arrest, and the induction of apoptosis in cancer cells harboring the EWS-FLI1 fusion protein.[1][9]

Quantitative Analysis of Enantiomer Activity

The differential activity of the YK-4-279 enantiomers has been quantified in various in vitro assays. The (S)-enantiomer consistently demonstrates significantly greater potency than the racemic mixture and the (R)-enantiomer.

| Cell Line | Assay Type | Racemic YK-4-279 IC50 (µM) | (S)-YK-4-279 IC50 (µM) | (R)-YK-4-279 IC50 (µM) | Reference |

| Ewing's Sarcoma Family of Tumors (ESFT) | |||||

| TC32 | Cytotoxicity (WST) | 0.94 | 0.16 | 11.69 | [1] |

| TC71 | Cytotoxicity (WST) | 1.83 | 0.87 | >30 | [1] |

| RDES | Cytotoxicity (WST) | 1.03 | 0.45 | 25.98 | [1] |

| SKES | Cytotoxicity (WST) | 0.33 | 0.21 | 18.45 | [1] |

| MMH-ES-1 | Cytotoxicity (WST) | 0.94 | 0.52 | 21.33 | [1] |

| STA-ET 7.2 | Cytotoxicity (WST) | 0.60 | 0.31 | 15.76 | [1] |

| A4573 | Cytotoxicity (WST) | 1.46 | 0.68 | >30 | [1] |

| Other Cancer Cell Lines | |||||

| COS7 (EWS-FLI1 transfected) | Transcriptional Reporter | 0.96 | 0.75 | Inactive | [1][7] |

| Neuroblastoma (IMR-32) | Cytotoxicity | 0.218 | - | - | [10] |

| Neuroblastoma (LA-N-6) | Cytotoxicity | 0.653 | - | - | [10] |

Table 1: Comparative IC50 values of YK-4-279 and its enantiomers in various cancer cell lines.

| Assay | Racemic YK-4-279 | (S)-YK-4-279 | (R)-YK-4-279 | Outcome | Reference |

| EWS-FLI1/RHA Binding (ELISA) | Inhibits | Inhibits | No Inhibition | (S)-enantiomer is responsible for disrupting the protein-protein interaction. | [1] |

| EWS-FLI1 Transcriptional Activity | Inhibits | Inhibits | No Inhibition | (S)-enantiomer blocks the functional activity of EWS-FLI1. | [1] |

| Caspase-3 Activity | Induces | Induces | No Induction | (S)-enantiomer induces apoptosis. | [1][3] |

| Cyclin D1 Levels | Decreases | Decreases | No Effect | (S)-enantiomer affects downstream targets of EWS-FLI1. | [1] |

Table 2: Qualitative summary of the enantiospecific effects of YK-4-279.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the chiral properties of YK-4-279. The following are summaries of key experimental protocols cited in the literature.

Chiral Separation of Enantiomers

The separation of the (S)- and (R)-enantiomers of YK-4-279 is achieved using chiral High-Performance Liquid Chromatography (HPLC).[1][4]

-

Mobile Phase: 60% 2-propanol in heptane with 0.1% trifluoroacetic acid (TFA).[1][11]

-

Detection: UV detection.

-

Outcome: Baseline separation of the two enantiomers, allowing for their individual collection and subsequent biological evaluation.[1]

Immunoprecipitation Assay

This assay is used to demonstrate the disruption of the EWS-FLI1/RHA interaction.[1]

-

Cell Treatment: ESFT cells (e.g., TC32) are treated with the racemic YK-4-279, (S)-YK-4-279, (R)-YK-4-279, or a vehicle control.

-

Cell Lysis: Cells are lysed to extract proteins.

-

Immunoprecipitation: An antibody specific to EWS-FLI1 is used to pull down EWS-FLI1 and any associated proteins from the cell lysate.

-

Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies for both EWS-FLI1 and RHA.

-

Analysis: A reduction in the amount of RHA co-immunoprecipitated with EWS-FLI1 in the presence of (S)-YK-4-279 indicates the disruption of their interaction.[1]

Luciferase Reporter Assay

This assay measures the transcriptional activity of EWS-FLI1.[1]

-

Cell Transfection: Cells (e.g., COS7) are co-transfected with a plasmid expressing EWS-FLI1 and a reporter plasmid containing a luciferase gene under the control of an EWS-FLI1-responsive promoter (e.g., NR0B1).[1]

-

Compound Treatment: The transfected cells are treated with different concentrations of the YK-4-279 enantiomers or the racemic mixture.

-

Luciferase Activity Measurement: After a defined incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

-

Analysis: A dose-dependent decrease in luciferase activity in cells treated with (S)-YK-4-279 indicates the inhibition of EWS-FLI1 transcriptional function.[7]

Cytotoxicity Assays (WST-1 or MTT)

These colorimetric assays are used to assess the effect of the compounds on cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of the YK-4-279 enantiomers and the racemic mixture for a specified duration (e.g., 72 hours).[1]

-

Reagent Addition: WST-1 or MTT reagent is added to the wells. Viable cells with active metabolism convert the reagent into a colored formazan product.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader.

-

Data Analysis: The IC50 values are calculated to determine the concentration of the compound that inhibits cell growth by 50%.[1]

Caspase-3 Activity Assay

This assay quantifies the induction of apoptosis.

-

Cell Treatment: Cells are treated with the YK-4-279 compounds.

-

Cell Lysis: Cells are lysed to release intracellular contents.

-

Assay: The cell lysate is incubated with a caspase-3 substrate that releases a fluorescent or colorimetric signal upon cleavage by active caspase-3.

-

Signal Measurement: The signal is measured using a fluorometer or spectrophotometer.

-

Analysis: An increase in signal in treated cells compared to control cells indicates the activation of caspase-3 and induction of apoptosis.[1][3]

References

- 1. Single Enantiomer of YK-4-279 Demonstrates Specificity in Targeting the Oncogene EWS-FLI1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Single enantiomer of YK-4-279 demonstrates specificity in targeting the oncogene EWS-FLI1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. oncotarget.com [oncotarget.com]

- 8. Small molecule selected to disrupt oncogenic protein EWS-FLI1 interaction with RNA Helicase A inhibits Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. YK-4-279 effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. researchgate.net [researchgate.net]

The Decisive Role of (S)-YK-4-279 in the Inhibition of the EWS-FLI1 Oncogenic Fusion Protein

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The EWS-FLI1 fusion protein, a hallmark of Ewing sarcoma, represents a formidable challenge in oncology due to its nature as an aberrant transcription factor, long considered "undruggable."[1][2] The small molecule inhibitor, YK-4-279, has emerged as a promising therapeutic agent by directly targeting this oncoprotein.[1][3] Crucially, YK-4-279 is a chiral molecule, and its therapeutic activity resides exclusively in the (S)-enantiomer, highlighting a specific and targeted interaction with EWS-FLI1.[1][2][4] This technical guide provides a comprehensive overview of the role of (S)-YK-4-279 in EWS-FLI1 inhibition, detailing its mechanism of action, quantitative data from key experiments, and the methodologies employed in its evaluation.

Core Mechanism of Action: Disruption of the EWS-FLI1/RHA Complex

The oncogenic activity of EWS-FLI1 is critically dependent on its interaction with RNA Helicase A (RHA), a partner protein that enhances its transcriptional activity and subsequent cellular transformation.[1][5] The (S)-enantiomer of YK-4-279 exerts its inhibitory effect by directly binding to EWS-FLI1 and disrupting this crucial protein-protein interaction.[1][3] In stark contrast, the (R)-enantiomer of YK-4-279 is unable to disrupt the EWS-FLI1/RHA complex and consequently lacks therapeutic activity.[1] This enantiospecificity provides strong evidence for a direct and specific binding interaction between (S)-YK-4-279 and the EWS-FLI1 oncoprotein.[1][2][4]

The disruption of the EWS-FLI1/RHA complex by (S)-YK-4-279 leads to a cascade of downstream effects, including the inhibition of EWS-FLI1's transcriptional activity, a reduction in the expression of its target genes, and the induction of apoptosis in Ewing sarcoma cells.[1][3]

Quantitative Analysis of (S)-YK-4-279 Activity

The following tables summarize the key quantitative data demonstrating the potency and specificity of the (S)-enantiomer of YK-4-279 in comparison to the racemic mixture and the inactive (R)-enantiomer.

Table 1: Inhibition of EWS-FLI1 Transcriptional Activity

| Compound | IC50 (µM) |

| (S)-YK-4-279 | 0.75[1] |

| Racemic YK-4-279 | 0.96[1] |

| (R)-YK-4-279 | No significant reduction[1] |

Table 2: Cytotoxicity in Ewing Sarcoma Cell Lines

| Cell Line | Compound | IC50 (µM) |

| TC32 | (S)-YK-4-279 | ~1-2[6] |

| TC71 | (S)-YK-4-279 | ~1-2[6] |

| A4573 | (S)-YK-4-279 | ~1-2[6] |

| Panel of ESFT cells | Racemic YK-4-279 | 0.5 - 2[6] |

Table 3: Induction of Apoptosis (Caspase-3 Activation)

| Cell Line Type | Compound | Fold Increase in Caspase-3 Activity |

| Ewing Sarcoma Cells | (S)-YK-4-279 | 5 to 20-fold[1] |

| Ewing Sarcoma Cells | Racemic YK-4-279 | 3 to 18-fold[1] |

| Non-Ewing Sarcoma Cells | (S)-YK-4-279 or Racemic | No more than 2-fold[1] |

Table 4: Binding Affinity of YK-4-279 to EWS-FLI1

| Compound | Method | Kd (µM) |

| Racemic YK-4-279 | Surface Plasmon Resonance | 9.48[3] |

| Biotinylated Analogue of YK-4-279 | ELISA-based assay | 4.8 ± 2.6[7][8] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Mechanism of (S)-YK-4-279 mediated inhibition of EWS-FLI1.

Caption: Workflow for the evaluation of (S)-YK-4-279's therapeutic potential.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the replication and extension of these findings.

Chiral Separation of YK-4-279 Enantiomers

-

Objective: To isolate the (S) and (R) enantiomers of YK-4-279 from the racemic mixture.

-

Method: Preparative High-Performance Liquid Chromatography (HPLC).

-

Column: Chiralpak AD column.[1]

-

Mobile Phase: 60% 2-propanol in heptane with 0.1% trifluoroacetic acid (TFA).[1][9]

-

Detection: UV detection.

-

Outcome: Two distinct peaks corresponding to the (S) and (R) enantiomers, allowing for their collection and subsequent testing.[1] The identity of the (S)-enantiomer was confirmed by X-ray crystallography, revealing an optical rotation of -191.9°.[1][4]

Co-Immunoprecipitation (Co-IP) for EWS-FLI1/RHA Interaction

-

Objective: To determine the effect of YK-4-279 enantiomers on the interaction between EWS-FLI1 and RHA in a cellular context.

-

Cell Line: Ewing sarcoma cell lines (e.g., TC32).[3]

-

Protocol:

-

Treat cells with the vehicle (DMSO), racemic YK-4-279, (S)-YK-4-279, or (R)-YK-4-279 for a specified duration (e.g., 14 hours).[6]

-

Lyse the cells and collect the nuclear protein fraction.[6]

-

Incubate the nuclear lysate with an anti-FLI1 antibody overnight to immunoprecipitate EWS-FLI1 and its binding partners.[6]

-

Use magnetic beads to capture the antibody-protein complexes.[6]

-

Wash the beads to remove non-specific binders.

-

Elute the proteins and resolve them by SDS-PAGE.

-

Perform Western blotting with antibodies against FLI1 (to confirm EWS-FLI1 pulldown) and RHA (to detect co-immunoprecipitated RHA).[6]

-

-

Expected Result: In the presence of (S)-YK-4-279, a significant reduction in the amount of RHA co-immunoprecipitated with EWS-FLI1 is observed, indicating disruption of the protein complex.[1][6]

Luciferase Reporter Assay for Transcriptional Activity

-

Objective: To quantify the inhibitory effect of YK-4-279 enantiomers on the transcriptional activity of EWS-FLI1.

-

Cell Line: COS7 cells are often used due to their high transfection efficiency.[1][3]

-

Protocol:

-

Co-transfect cells with a plasmid expressing EWS-FLI1 and a reporter plasmid containing a luciferase gene under the control of an EWS-FLI1 responsive promoter (e.g., NR0B1).[1][3] A control plasmid expressing Renilla luciferase can be included for normalization.

-

After a few hours, treat the cells with varying concentrations of the YK-4-279 enantiomers or racemic mixture.[3]

-

After an incubation period (e.g., 18 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.[3]

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

-

-

Expected Result: (S)-YK-4-279 and the racemic mixture will show a dose-dependent decrease in luciferase activity, while the (R)-enantiomer will have little to no effect.[1]

Cell Viability and Cytotoxicity Assays

-

Objective: To assess the effect of YK-4-279 enantiomers on the proliferation and viability of Ewing sarcoma cells.

-

Protocol:

-

Plate Ewing sarcoma cells in 96-well plates and allow them to adhere.

-

Treat the cells with a range of concentrations of the YK-4-279 enantiomers or racemic mixture for a specified period (e.g., 72 hours).[6]

-

Add the WST-1 or MTT reagent to the wells and incubate for a few hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

-

Expected Result: (S)-YK-4-279 will exhibit potent cytotoxicity against Ewing sarcoma cell lines, with significantly lower IC50 values compared to non-Ewing sarcoma cell lines.[1][6]

Caspase-3 Activation Assay

-

Objective: To determine if the cell death induced by YK-4-279 is due to apoptosis.

-

Method: Fluorogenic caspase-3 substrate assay.

-

Protocol:

-

Treat Ewing sarcoma cells with the YK-4-279 enantiomers or racemic mixture for a specified time (e.g., 18 hours).[1]

-

Lyse the cells and incubate the lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

-

Measure the fluorescence intensity over time. An increase in fluorescence indicates the cleavage of the substrate by active caspase-3.

-

-

Expected Result: Treatment with (S)-YK-4-279 will lead to a significant increase in caspase-3 activity in Ewing sarcoma cells, confirming the induction of apoptosis.[1]

Conclusion

The selective and potent activity of the (S)-enantiomer of YK-4-279 in inhibiting the EWS-FLI1 oncoprotein underscores the importance of stereochemistry in drug design. By specifically disrupting the critical interaction between EWS-FLI1 and RHA, (S)-YK-4-279 effectively abrogates the oncogenic functions of this fusion protein, leading to cell growth inhibition and apoptosis in Ewing sarcoma. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of targeted therapies for this devastating disease. The enantiospecificity of YK-4-279 not only validates EWS-FLI1 as a druggable target but also paves the way for the development of more refined and potent inhibitors for Ewing sarcoma and other malignancies driven by aberrant transcription factors.

References

- 1. Single Enantiomer of YK-4-279 Demonstrates Specificity in Targeting the Oncogene EWS-FLI1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Single enantiomer of YK-4-279 demonstrates specificity in targeting the oncogene EWS-FLI1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule selected to disrupt oncogenic protein EWS-FLI1 interaction with RNA Helicase A inhibits Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Oncoprotein EWS-FLI1 activity is enhanced by RNA helicase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Structure–Activity Relationship Studies of Small Molecule Disruptors of EWS-FLI1 Interactions in Ewing’s Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Impact of YK-4-279 on Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YK-4-279 is a small molecule inhibitor initially developed to target the EWS-FLI1 fusion protein, a key oncogenic driver in Ewing Sarcoma. Subsequent research has revealed its broader activity against other members of the E-twenty-six (ETS) family of transcription factors, including ERG and ETV1, which are implicated in various malignancies such as prostate cancer and lymphoma. This technical guide provides an in-depth analysis of the molecular mechanisms of YK-4-279 and its profound impact on downstream signaling pathways. We will explore its primary mechanism of action, the subsequent cellular consequences, and the experimental methodologies used to elucidate these effects. All quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized using detailed diagrams.

Core Mechanism of Action: Disruption of Protein-Protein Interactions

YK-4-279's primary mechanism of action is the disruption of critical protein-protein interactions essential for the oncogenic function of ETS transcription factors. It was initially identified as a binder of the EWS-FLI1 protein, specifically inhibiting its interaction with RNA Helicase A (RHA).[1][2][3][4] This interaction is crucial for the transcriptional activity of EWS-FLI1, and its disruption by YK-4-279 leads to the inhibition of EWS-FLI1's oncogenic functions.[3][5] The (S)-enantiomer of YK-4-279 is the active form responsible for this inhibitory effect.[3] Beyond EWS-FLI1, YK-4-279 has been shown to bind to and inhibit the activity of other ETS transcription factors like ERG and ETV1, expanding its potential therapeutic applications to other ETS-driven cancers.[5][6]

Downstream Signaling Pathways Affected by YK-4-279

The inhibition of ETS transcription factors by YK-4-279 triggers a cascade of downstream effects, impacting several critical signaling pathways that regulate cell cycle progression, apoptosis, and cellular stress responses.

Cell Cycle Regulation

A significant downstream effect of YK-4-279 is the induction of cell cycle arrest, primarily at the G2/M phase.[7] This is often accompanied by a decrease in the levels of key cell cycle regulators. For instance, YK-4-279 has been shown to eliminate Cyclin D1 levels in Ewing Sarcoma cells.[1] In drug-resistant Ewing Sarcoma cell lines, overexpression of Cyclin D1 has been observed, suggesting its role in overcoming the effects of YK-4-279.[8][9]

Apoptosis Induction

YK-4-279 is a potent inducer of apoptosis in various cancer cell lines.[2][10] This programmed cell death is mediated through the activation of the intrinsic apoptotic pathway, characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP) and Caspase-3.[7][10] In neuroblastoma cells, YK-4-279 treatment leads to a significant increase in the sub-G1 population, indicative of apoptotic cells.[7]

p53 and DNA Damage Response

The tumor suppressor protein p53 plays a crucial role in the cellular response to YK-4-279. Interestingly, loss of p53 has been shown to hypersensitize cancer cells to YK-4-279.[11] This suggests that in p53-deficient tumors, YK-4-279 may induce cell death through alternative, p53-independent pathways. Transcriptome analysis of cells treated with YK-4-279 revealed an enrichment of upregulated transcripts for genes involved in the p53 pathway and DNA repair.[6]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another signaling cascade influenced by YK-4-279. In some contexts, the sensitivity of cancer cells to YK-4-279 is enhanced by the loss of p53 and activation of the MAPK pathway.[11] ETS transcription factors can be downstream mediators of the Ras-MEK/ERK signaling pathway, a core component of MAPK signaling.[7][12] While YK-4-279 was initially investigated as an inhibitor of these downstream effectors, some studies suggest it may also act independently of ETS-related transcription factors in certain cancer types like neuroblastoma.[7][12]

STAT3 and c-Kit Signaling in Drug Resistance

In the context of acquired resistance to YK-4-279, upregulation of alternative survival pathways has been observed. Drug-resistant Ewing Sarcoma clones exhibit overexpression of c-Kit, cyclin D1, and phosphorylated STAT3 (Y705).[8][9] This indicates that the activation of the STAT3 and c-Kit signaling pathways can serve as a mechanism for cancer cells to evade the cytotoxic effects of YK-4-279.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of YK-4-279 across various cancer cell lines and models.

Table 1: In Vitro Cytotoxicity of YK-4-279 (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| TC32 | Ewing Sarcoma | 0.9 | [2] |

| TC71 | Ewing Sarcoma | 1.83 | [2] |

| RDES | Ewing Sarcoma | 1.03 | [2] |

| SKES | Ewing Sarcoma | 0.33 | [2] |

| A4573 | Ewing Sarcoma | 1.46 | [2] |

| PC3 | Prostate Cancer | 4.95 | [2] |

| MCF7 | Breast Cancer | 22.82 | [2] |

| MDA-MB-231 | Breast Cancer | 0.82 | [2] |

| PANC1 | Pancreatic Cancer | 1.514 | [2] |

| ASPC1 | Pancreatic Cancer | 14.28 | [2] |

| LA-N-6 | Neuroblastoma (Chemo-resistant) | 0.653 | [10] |

| A4573-R | Ewing Sarcoma (YK-4-279 Resistant) | 14.9 | [13] |

| TC71-R | Ewing Sarcoma (YK-4-279 Resistant) | 1.9 | [13] |

Table 2: In Vivo Efficacy of YK-4-279

| Cancer Model | Animal Model | Dosage and Administration | Outcome | Reference |

| Ewing Sarcoma Xenograft | Mouse | 1.5 mg/dose i.p. | Inhibition of tumor growth | [1] |

| Prostate Cancer Xenograft (LNCaP-luc-M6) | Mouse | 150 mg/kg | Reduced tumor growth and lung metastasis | [14] |

| EWS-FLI1 Induced Leukemia | Transgenic Mouse | 150 mg/kg daily for 2 weeks | Reduced white blood cell count, splenomegaly, and hepatomegaly; improved overall survival | [5] |

| Neuroblastoma Orthotopic Xenograft (SH-SY5Y) | Mouse | 50 mg/kg i.p. every other day for 2 weeks | Significant tumor growth inhibition and decreased tumor weight | [15] |

| Ewing Sarcoma Xenograft (TMD8) | NOD-Scid mice | 100 mg/kg, twice a day, orally | Significant reduction in tumor growth | [6] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the effects of YK-4-279.

Cell Viability and Cytotoxicity Assays

-

Objective: To determine the concentration of YK-4-279 that inhibits cell growth by 50% (IC50).

-

Methodology:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of YK-4-279 (e.g., 0.01 to 100 µM) for a specified duration (typically 72 hours).

-

Cell viability is assessed using colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1.[6][8][13]

-

The absorbance is measured, and IC50 values are calculated from dose-response curves.

-

Co-Immunoprecipitation (Co-IP)

-

Objective: To demonstrate the disruption of the EWS-FLI1 and RHA interaction by YK-4-279.

-

Methodology:

-

Ewing Sarcoma cells (e.g., TC32) are treated with YK-4-279 or a vehicle control.[3]

-

Cells are lysed, and the nuclear extract is collected.

-

An antibody specific to EWS-FLI1 is used to pull down EWS-FLI1 and any interacting proteins.

-

The immunoprecipitated complex is then analyzed by Western blotting using an antibody against RHA.

-

A reduction in the amount of co-immunoprecipitated RHA in the YK-4-279 treated sample indicates disruption of the protein-protein interaction.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of YK-4-279 in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., NOD-SCID) are subcutaneously or orthotopically injected with cancer cells.[5][6][15]

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The treatment group receives YK-4-279 via a specified route (e.g., intraperitoneal injection or oral gavage) and schedule. The control group receives a vehicle.[5][6][15]

-

Tumor volume is measured regularly.

-

At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).

-

Conclusion

YK-4-279 represents a promising therapeutic agent that targets the fundamental oncogenic drivers in Ewing Sarcoma and other ETS-driven cancers. Its ability to disrupt key protein-protein interactions leads to a cascade of downstream effects, including cell cycle arrest and apoptosis, through the modulation of multiple signaling pathways. Understanding these intricate molecular mechanisms is crucial for the continued development of YK-4-279 and its derivatives, as well as for designing effective combination therapies to overcome potential resistance. This technical guide provides a comprehensive overview to aid researchers and clinicians in advancing the therapeutic potential of this novel class of anti-cancer drugs.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Single Enantiomer of YK-4-279 Demonstrates Specificity in Targeting the Oncogene EWS-FLI1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Tests Shows Agent Stops “Slippery” Proteins from Binding, Causing Ewing Sarcoma | Technology Networks [technologynetworks.com]

- 5. YK-4-279 effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The small molecule inhibitor YK-4-279 disrupts mitotic progression of neuroblastoma cells, overcomes drug resistance and synergizes with inhibitors of mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. An Oral Formulation of YK-4-279: Preclinical Efficacy and Acquired Resistance Patterns in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. researchgate.net [researchgate.net]

- 12. The small molecule inhibitor YK-4-279 disrupts mitotic progression of neuroblastoma cells, overcomes drug resistance and synergizes with inhibitors of mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of an Ewing sarcoma cell line with resistance to EWS-FLI1 inhibitor YK-4-279 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Small Molecule Inhibitor of ETV1, YK-4-279, Prevents Prostate Cancer Growth and Metastasis in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. EWS-FLI1 and RNA helicase A interaction inhibitor YK-4-279 inhibits growth of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Initial In Vitro Studies of YK-4-279 in Ewing's Sarcoma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial in vitro studies of YK-4-279, a promising small molecule inhibitor targeting the EWS-FLI1 fusion protein, the primary oncogenic driver in Ewing's sarcoma. This document synthesizes key findings on the compound's mechanism of action, cellular effects, and the development of resistance, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Core Mechanism of Action: Disrupting the EWS-FLI1/RHA Complex

Ewing's sarcoma is characterized by a chromosomal translocation that results in the formation of a chimeric transcription factor, most commonly EWS-FLI1. The oncogenic activity of EWS-FLI1 is dependent on its interaction with RNA helicase A (RHA), also known as DHX9.[1] YK-4-279 was identified through a screening process for small molecules that could directly bind to EWS-FLI1 and disrupt this critical protein-protein interaction.[2][3] By binding to EWS-FLI1, YK-4-279 allosterically inhibits the EWS-FLI1/RHA complex, leading to a reduction in the transcription of EWS-FLI1 target genes, ultimately resulting in cell cycle arrest and apoptosis in Ewing's sarcoma cells.[1][3]

References

Exploring the Therapeutic Potential of YK-4-279 in Oncology: A Technical Guide

Introduction

YK-4-279 is a novel small molecule inhibitor that has emerged as a promising therapeutic agent in oncology, particularly for cancers driven by aberrant ETS (E26 transformation-specific) family transcription factors.[1][2] The most well-characterized target of YK-4-279 is the EWS-FLI1 fusion oncoprotein, the primary driver in approximately 85% of Ewing sarcoma cases, a rare and aggressive bone and soft tissue cancer predominantly affecting children and young adults.[3][4][5] Unlike conventional chemotherapy, YK-4-279 represents a targeted approach, aiming to disrupt a specific protein-protein interaction crucial for tumor cell survival and proliferation.[6][7] This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and therapeutic potential of YK-4-279, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Disrupting the EWS-FLI1/RHA Complex

The oncogenic activity of the EWS-FLI1 fusion protein is dependent on its interaction with RNA Helicase A (RHA), also known as DHX9.[3][6][7][8] This interaction is critical for the transcriptional modulation of target genes that drive oncogenesis.[9] YK-4-279 was identified through a screening process for molecules that directly bind to EWS-FLI1.[6][10] Its primary mechanism of action is to physically obstruct the binding of EWS-FLI1 to RHA.[6][9][10][11] By disrupting this complex, YK-4-279 inhibits the transcriptional activity of EWS-FLI1, leading to the downregulation of its target genes, cell growth arrest, and apoptosis in cancer cells.[6][8][11][12]

Beyond Ewing sarcoma, YK-4-279 has demonstrated activity against other ETS family members, such as ERG and ETV1, which are commonly overexpressed or involved in chromosomal translocations in prostate cancer.[1][2][8][13] This suggests a broader therapeutic potential for YK-4-279 in various ETS-driven malignancies.[1]

Preclinical In Vitro Efficacy

The anti-neoplastic activity of YK-4-279 has been extensively evaluated across a panel of cancer cell lines. A key finding is its enantiospecificity; the molecule has a chiral center, and studies have consistently shown that the (S)-enantiomer is significantly more potent than the (R)-enantiomer and the racemic mixture.[6][7][13]

Cytotoxicity and Specificity

In Ewing sarcoma cell lines positive for the EWS-FLI1 fusion, YK-4-279 and its (S)-enantiomer exhibit potent cytotoxic effects, with half-maximal inhibitory concentrations (IC50) typically in the sub-micromolar to low micromolar range.[6][14] The compound shows significantly greater activity (up to 10-fold) in EWS-FLI1-positive cells compared to cell lines lacking the fusion protein, highlighting its specificity.[1][14] The anti-tumor effects extend to other cancer types, including neuroblastoma, prostate cancer, lymphoma, and thyroid cancer.[8][12][13][15]

Quantitative Data: In Vitro Cytotoxicity (IC50)

| Cell Line | Cancer Type | Key Genetic Feature | YK-4-279 (Racemic) IC50 (µM) | (S)-YK-4-279 IC50 (µM) | (R)-YK-4-279 IC50 (µM) | Reference |

| TC32 | Ewing Sarcoma | EWS-FLI1 | 0.94 | 0.16 - 0.87 (range) | 11.69 - 25.98 (range) | [6][11] |

| TC71 | Ewing Sarcoma | EWS-FLI1 | 0.92 | 0.16 - 0.87 (range) | 11.69 - 25.98 (range) | [6][11] |

| A4573 | Ewing Sarcoma | EWS-FLI1 | 0.54 | - | - | [5] |

| COS7 | Kidney (transfected) | EWS-FLI1 (transfected) | 0.35 - 0.96 | 0.75 | >3.0 | [6][11] |

| PC3, MCF7, etc. | Various Carcinomas | EWS-FLI1 Negative | 8.88 (average) | 6.86 (average) | >30 (average) | [6] |

| LA-N-6 | Neuroblastoma | Chemoresistant | 0.653 | - | - | [12] |

Experimental Protocols: In Vitro Assays

Cell Viability Assay (WST-1 / CCK-8)

-

Objective: To determine the cytotoxic effect of YK-4-279 and calculate IC50 values.

-

Methodology:

-

Seed cancer cells (e.g., 5 x 10³ cells/well) in 96-well plates and allow them to adhere for 24 hours.[16]

-

Treat cells with serially diluted concentrations of YK-4-279 (e.g., 0.04–10 µM) or vehicle control (DMSO) for a specified duration (typically 48-72 hours).[14][16]

-

Add WST-1 or CCK-8 reagent to each well and incubate for 2-4 hours.[14]

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control. IC50 values are determined by plotting a sigmoidal dose-response curve.[14]

-

Co-Immunoprecipitation (Co-IP)

-

Objective: To verify that YK-4-279 disrupts the interaction between EWS-FLI1 and RHA.

-

Methodology:

-

Treat Ewing sarcoma cells with YK-4-279 (e.g., 1 or 3 µM) or vehicle for a set period (e.g., 14 hours).[14]

-

Lyse the cells and prepare nuclear protein extracts.

-

Incubate the nuclear lysates with an antibody specific to FLI1 to immunoprecipitate the EWS-FLI1 protein and its binding partners.

-

Capture the antibody-protein complexes using protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the proteins and analyze the presence of co-immunoprecipitated RHA by Western blot using an RHA-specific antibody. A reduction in the RHA band in YK-4-279-treated samples indicates disruption of the interaction.[14]

-

Apoptosis Assay (FACS and Western Blot)

-

Objective: To confirm that YK-4-279 induces apoptosis.

-

Methodology:

-

Western Blot: Treat cells with varying concentrations of YK-4-279 for 24 hours. Lyse the cells and perform Western blot analysis for apoptosis markers like cleaved PARP and cleaved Caspase-3. An increase in the cleaved forms indicates apoptosis activation.[12][16]

-

FACS Analysis: Treat cells as above. Stain with Annexin V and Propidium Iodide (PI). Analyze the cell population using a flow cytometer. An increase in the Annexin V-positive population is indicative of apoptosis.[15][16]

-

Preclinical In Vivo Efficacy

The anti-tumor activity of YK-4-279 has been validated in multiple animal models, demonstrating its potential for clinical translation.

Tumor Growth Inhibition

In xenograft models of Ewing sarcoma, daily administration of YK-4-279, either via intraperitoneal (i.p.) injection or oral gavage, leads to a significant delay in tumor growth and improved survival compared to vehicle-treated controls.[1][3][14] Similar efficacy has been observed in mouse models of prostate cancer, neuroblastoma, and lymphoma, where YK-4-279 treatment resulted in decreased primary tumor growth.[2][8][12][13] In some cases, particularly with continuous infusion in a rat xenograft model, complete tumor regression was observed.[17]

Metastasis Inhibition

In a prostate cancer xenograft model, YK-4-279 not only inhibited primary tumor growth but also significantly reduced tumor metastasis to the lungs, a critical finding given that metastasis is a major cause of cancer-related mortality.[2][13]

Pharmacokinetics

Pharmacokinetic (PK) studies in mice and rats have shown that YK-4-279 has a relatively short elimination half-life of approximately 30 minutes following intravenous administration.[17] This has led to the development of improved oral formulations and the exploration of continuous infusion to maintain therapeutic plasma concentrations.[3][14][17]

Quantitative Data: In Vivo Efficacy

| Cancer Model | Animal | Administration | Dosage | Key Outcome | Reference |

| Ewing Sarcoma (TC71) | Mouse | i.p. or p.o. | 50 mg/kg/day | Significant tumor growth delay | [14] |

| Ewing Sarcoma | Rat | Continuous IV Infusion | Maintained 4.9 µM plasma level | Complete regression in 2 of 5 animals | [17] |

| Prostate Cancer (LNCaP) | Mouse | i.p. | 75-150 mg/kg (3-5x/week) | Decreased primary tumor growth and lung metastasis | [2][13] |

| Neuroblastoma (SH-SY5Y) | Mouse | i.p. | Every other day (dose not specified) | Significant tumor growth inhibition; induced PARP/Caspase 3 cleavage | [12] |

| Lymphoma (TMD8) | Mouse | p.o. | 100 mg/kg (twice daily) | Significant reduction in tumor growth | [8] |

| EWS-FLI1 Leukemia | Mouse | i.p. | 150 mg/kg (5x/week) | Reduced disease burden, improved overall survival | [1] |

Experimental Protocols: In Vivo Studies

Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of YK-4-279 in a living organism.

-

Methodology:

-

Subcutaneously or orthotopically implant human cancer cells (e.g., 1-15 x 10⁶ cells) into immunodeficient mice (e.g., SCID or nude mice).[2][8][14]

-

Allow tumors to grow to a palpable size (e.g., ~200 mm³).[2]

-

Randomize animals into treatment and control (vehicle) groups.

-

Administer YK-4-279 via the desired route (i.p., p.o.) at the specified dose and schedule.[2][8][14]

-

Measure tumor dimensions two to three times per week using calipers and calculate tumor volume [Volume = (π/6) × D × d²].[14]

-

Monitor animal weight and overall health as indicators of toxicity.

-

At the end of the study, harvest tumors for further analysis (e.g., Western blot for apoptosis markers, IHC for proliferation markers like Ki67).[8][12]

-

Pharmacokinetic (PK) Analysis

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of YK-4-279.

-

Methodology:

-

Administer a single dose of YK-4-279 to animals (e.g., mice) via the intended clinical route (e.g., i.p. or oral gavage).[14]

-

Collect blood samples at multiple time points (e.g., 0 to 12 hours) after dosing.[14]

-

Process the blood to obtain plasma.

-

Extract YK-4-279 from the plasma and quantify its concentration using liquid chromatography with mass spectrometry (LC/MS).[14]

-

Plot plasma concentration versus time to determine key PK parameters like half-life (t1/2), Cmax, and area under the curve (AUC).

-

Combination Therapies and Resistance Mechanisms

Synergistic Combinations

To enhance efficacy and overcome potential resistance, YK-4-279 has been tested in combination with standard-of-care chemotherapies. Studies have shown a synergistic effect when YK-4-279 is combined with vincristine in Ewing sarcoma, with the combination working to disrupt cell division and increase cell death more effectively than either drug alone.[18] Additive or synergistic effects have also been reported with doxorubicin in neuroblastoma and enzastaurin in YK-4-279-resistant Ewing sarcoma cells.[3][12][14]

Acquired Resistance

The development of drug resistance is a significant challenge in cancer therapy. Studies on acquired resistance to YK-4-279 in Ewing sarcoma have identified several potential mechanisms:

-

Upregulation of Bypass Pathways: Resistant cell lines show overexpression of proteins like c-Kit, cyclin D1, phosphorylated STAT3, and various PKC isoforms, suggesting the activation of alternative survival pathways.[3][14]

-

Altered Gene Expression: Resistant cells exhibit changes in gene expression, including increased levels of CD99 and ANO1, and decreased expression of PRSS23 and others.[4][5][13]

-

Maintained EWS-FLI1/RHA Binding: In some resistant clones, the EWS-FLI1/RHA interaction is maintained even in the presence of YK-4-279, though the underlying mechanism for this is not fully understood.[14]

Clinical Translation: TK-216

The promising preclinical data for YK-4-279 led to the development of TK-216, a derivative with properties more suitable for clinical use.[8] TK-216 is a first-in-class ETS inhibitor that has been advanced into human clinical trials. A Phase 1 trial (NCT02657005) was initiated to evaluate the safety, tolerability, and pharmacokinetics of TK216 in patients with relapsed or refractory Ewing sarcoma.[13][19]

Conclusion

YK-4-279 represents a significant advancement in the targeted therapy of ETS-driven cancers. By specifically disrupting the key EWS-FLI1/RHA protein-protein interaction, it provides a rational therapeutic strategy for Ewing sarcoma and potentially other malignancies like prostate cancer and neuroblastoma. Extensive preclinical data have demonstrated its potent and specific anti-tumor activity both in vitro and in vivo. While challenges such as a short half-life and the potential for acquired resistance exist, these are being addressed through the development of improved formulations, clinical derivatives like TK-216, and the investigation of synergistic drug combinations. The ongoing clinical evaluation of this class of inhibitors holds the promise of delivering a much-needed new treatment option for patients with these challenging cancers.

References

- 1. YK-4-279 effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Small Molecule Inhibitor of ETV1, YK-4-279, Prevents Prostate Cancer Growth and Metastasis in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Oral Formulation of YK-4-279: Preclinical Efficacy and Acquired Resistance Patterns in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of an Ewing sarcoma cell line with resistance to EWS‑FLI1 inhibitor YK‑4‑279 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of an Ewing sarcoma cell line with resistance to EWS-FLI1 inhibitor YK-4-279 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single Enantiomer of YK-4-279 Demonstrates Specificity in Targeting the Oncogene EWS-FLI1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Single enantiomer of YK-4-279 demonstrates specificity in targeting the oncogene EWS-FLI1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. oncotarget.com [oncotarget.com]

- 11. selleckchem.com [selleckchem.com]

- 12. EWS-FLI1 and RNA helicase A interaction inhibitor YK-4-279 inhibits growth of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. The ETS Inhibitor YK-4-279 Suppresses Thyroid Cancer Progression Independent of TERT Promoter Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. oncotarget.com [oncotarget.com]

- 17. ascopubs.org [ascopubs.org]

- 18. Drug Combination May Target Ewing Sarcoma - NCI [cancer.gov]

- 19. Frontiers | Exploiting Signaling Pathways and Immune Targets Beyond the Standard of Care for Ewing Sarcoma [frontiersin.org]

YK-4-279 and its Interaction with RNA Helicase A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule inhibitor YK-4-279, focusing on its mechanism of action centered around the disruption of the interaction between the oncogenic fusion protein EWS-FLI1 and RNA Helicase A (RHA). YK-4-279 has emerged as a promising therapeutic agent, particularly in cancers driven by ETS family translocations such as Ewing's Sarcoma. This document details the core interaction, downstream cellular effects, and provides a compilation of quantitative data and detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.

Introduction

Cancer-specific chromosomal translocations often result in the creation of oncogenic fusion proteins that are critical drivers of malignancy. These unique proteins present ideal targets for therapeutic intervention. In Ewing's Sarcoma, a prevalent pediatric bone and soft tissue cancer, the characteristic translocation t(11;22) gives rise to the EWS-FLI1 fusion protein.[1] EWS-FLI1 acts as an aberrant transcription factor, and its oncogenic activity is dependent on its interaction with various cellular proteins, including RNA Helicase A (RHA), also known as DHX9.[2][3]